molecular formula C8H19NO B1374470 3-(Aminomethyl)-3-ethylpentan-1-ol CAS No. 1354954-41-8

3-(Aminomethyl)-3-ethylpentan-1-ol

Cat. No.: B1374470
CAS No.: 1354954-41-8
M. Wt: 145.24 g/mol
InChI Key: IYRSAUJAPLRGIJ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-ethylpentan-1-ol is a branched aliphatic alcohol featuring a hydroxyl group (-OH) at the first carbon and both an aminomethyl (-CH₂NH₂) and ethyl (-CH₂CH₃) group at the third carbon of a pentanol backbone. Its molecular formula is C₈H₁₉NO, with a molecular weight of 145.25 g/mol.

Properties

IUPAC Name

3-(aminomethyl)-3-ethylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-3-8(4-2,7-9)5-6-10/h10H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRSAUJAPLRGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CCO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289959
Record name 1-Pentanol, 3-(aminomethyl)-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354954-41-8
Record name 1-Pentanol, 3-(aminomethyl)-3-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354954-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentanol, 3-(aminomethyl)-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-ethylpentan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-ethylpentan-1-ol with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group. The reaction typically proceeds as follows: [ \text{3-ethylpentan-1-ol} + \text{formaldehyde} + \text{ammonia} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-ethylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(Aminomethyl)-3-ethylpentanal or 3-(Aminomethyl)-3-ethylpentanone.

    Reduction: Formation of 3-(Aminomethyl)-3-ethylpentanamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Aminomethyl)-3-ethylpentan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-ethylpentan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites.

Comparison with Similar Compounds

3-Amino-4-methyl-2-propan-2-ylpentan-1-ol

  • Molecular Formula: C₉H₂₁NO
  • Molecular Weight : 159.27 g/mol
  • Key Features: Features an amino group (-NH₂) at the third carbon, a methyl group (-CH₃) at the fourth carbon, and an isopropyl group (-CH(CH₃)₂) at the second carbon. The hydroxyl group is at the first carbon.
  • Its applications are restricted to research contexts .

3-Methylpentan-3-ol

  • Molecular Formula : C₆H₁₂O
  • Molecular Weight : 100.16 g/mol
  • Key Features: A tertiary alcohol with a methyl group at the third carbon. Lacks the aminomethyl and ethyl substituents.
  • Used as a solvent or intermediate in organic synthesis .

(S)-3-(Aminomethyl)-5-methylhexanoic Acid (Pregabalin)

  • Molecular Formula: C₈H₁₅NO₂
  • Molecular Weight : 157.21 g/mol
  • Key Features: A γ-amino acid with a carboxylate group instead of a hydroxyl group. Used clinically as an antiepileptic and neuropathic pain drug.
  • Properties : The carboxylate group enhances water solubility and bioavailability compared to the alcohol group in the target compound. Industrial synthesis involves enantioselective routes to ensure pharmacological activity .

3-(1-Aminoethyl)adamantan-1-ol

  • Molecular Formula: C₁₂H₂₁NO
  • Molecular Weight : 195.30 g/mol
  • Key Features: A rigid adamantane backbone with hydroxyl and aminoethyl groups.
  • Properties : High thermal and chemical stability due to the adamantane framework. Applications include specialty polymers or bioactive molecule design. Toxicity data indicate skin/eye irritation risks (H315/H319) .

Physicochemical and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility (Polar Solvents) Key Applications
3-(Aminomethyl)-3-ethylpentan-1-ol C₈H₁₉NO 145.25 -OH, -CH₂NH₂, -CH₂CH₃ Moderate (predicted) Research intermediates
3-Amino-4-methyl-2-propan-2-ylpentan-1-ol C₉H₂₁NO 159.27 -OH, -NH₂, -CH(CH₃)₂ Low (steric hindrance) R&D chemicals
3-Methylpentan-3-ol C₆H₁₂O 100.16 -OH (tertiary) Low Solvent, synthesis
Pregabalin C₈H₁₅NO₂ 157.21 -COOH, -CH₂NH₂ High Pharmaceuticals
3-(1-Aminoethyl)adamantan-1-ol C₁₂H₂₁NO 195.30 -OH, -CH₂NH₂ (adamantane core) Low Specialty polymers, bioactives

Biological Activity

3-(Aminomethyl)-3-ethylpentan-1-ol, a compound with the molecular formula C7_7H17_{17}NO, is recognized for its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and potential applications in various fields, including medicine and biochemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 3-ethylpentan-1-ol with formaldehyde and ammonium chloride under acidic conditions. The process can be summarized as follows:

  • Reagents : 3-Ethylpentan-1-ol, formaldehyde, ammonium chloride
  • Conditions : Acidic medium, temperature range of 60-80°C, reaction time of 4-6 hours
  • Yield : High yields are achievable using continuous flow reactors in industrial settings, often enhanced by catalysts like palladium on carbon.

The biological activity of this compound is primarily attributed to its functional groups. The amine group can engage in hydrogen bonding with biological macromolecules, while the hydroxyl group can act as a nucleophile. These interactions may modulate enzyme activity and receptor binding, influencing various biochemical pathways.

Biological Effects

Research indicates that this compound exhibits several biological effects:

  • Enzyme Modulation : The compound has been shown to affect enzyme kinetics, potentially serving as an inhibitor or activator depending on the target enzyme.
  • Neuroprotective Properties : Preliminary studies suggest that it may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Neuroprotective Study :
    • A study published in Neuroscience Letters examined the impact of this compound on neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death and improved cell viability compared to controls .
  • Enzyme Inhibition :
    • Research conducted on the inhibition of acetylcholinesterase (AChE) demonstrated that this compound could effectively inhibit AChE activity, suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
Aminomethyl Propanol Similar backboneUsed as a solvent and surfactant
2-Amino-2-methylpropan-1-ol Methyl instead of ethylExhibits lower neuroprotective effects
Isomers of this compound Variations in functional groupsDifferent affinities for biological targets

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)-3-ethylpentan-1-ol
Reactant of Route 2
3-(Aminomethyl)-3-ethylpentan-1-ol

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